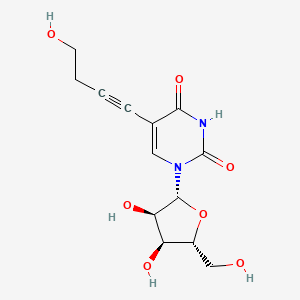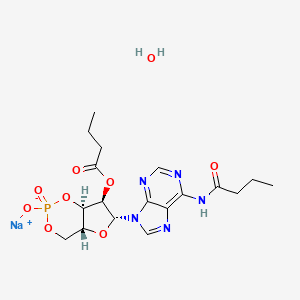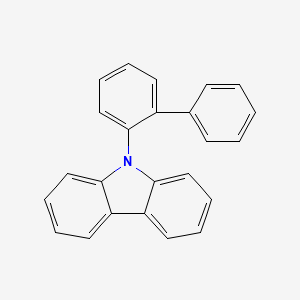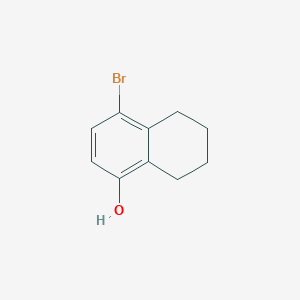
Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a cyclopropane ring substituted with a prop-1-en-2-yl group and a sulfonamide functional group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride and prop-1-en-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide: Shares a similar structure but with a different position of the double bond.
Cyclopropane-1-sulfonamide: Lacks the prop-1-en-2-yl group, making it less complex.
1-(Prop-1-en-2-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) stands out due to its unique combination of a cyclopropane ring, a prop-1-en-2-yl group, and a sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-prop-1-en-2-ylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C6H11NO2S/c1-5(2)6(3-4-6)10(7,8)9/h1,3-4H2,2H3,(H2,7,8,9) |
InChI Key |
VOXFULDHERFQPA-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(CC1)S(=O)(=O)N |
Canonical SMILES |
CC(=C)C1(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)







![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)




